BenchChemオンラインストアへようこそ!

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride

Medicinal chemistry Building block sourcing Scaffold diversity

5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride (CAS 2763758-67-2) is a bifunctional saturated nitrogen heterocycle building block with molecular formula C7H13ClN2O2 and molecular weight 192.64 g/mol. Its free base (CAS 2763758-66-1, C7H12N2O2, MW 156.18 g/mol) features a pyrrolidin-2-one (γ-lactam) ring linked via a direct C–C bond at the 5-position to a 3-hydroxyazetidine moiety, creating a tertiary alcohol center.

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
CAS No. 2763758-67-2
Cat. No. B6276803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride
CAS2763758-67-2
Molecular FormulaC7H13ClN2O2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2(CNC2)O.Cl
InChIInChI=1S/C7H12N2O2.ClH/c10-6-2-1-5(9-6)7(11)3-8-4-7;/h5,8,11H,1-4H2,(H,9,10);1H
InChIKeyPSWXNTBDXXKFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one Hydrochloride (CAS 2763758-67-2): Structural and Procurement Profile


5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride (CAS 2763758-67-2) is a bifunctional saturated nitrogen heterocycle building block with molecular formula C7H13ClN2O2 and molecular weight 192.64 g/mol. Its free base (CAS 2763758-66-1, C7H12N2O2, MW 156.18 g/mol) features a pyrrolidin-2-one (γ-lactam) ring linked via a direct C–C bond at the 5-position to a 3-hydroxyazetidine moiety, creating a tertiary alcohol center [1]. This structural arrangement distinguishes it from the more common N-linked azetidine–pyrrolidinone isomers and simple monocyclic building blocks. The compound is catalogued in the Enamine screening collection (ID EN300-28263702) and carries PubChem CID 165997148 [2]. As a hydrochloride salt, it offers enhanced crystallinity and handling characteristics relative to the free base, making it suitable for solid-dispensing workflows in medicinal chemistry laboratories.

Why 5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one Hydrochloride Cannot Be Replaced by Common Azetidine or Pyrrolidinone Building Blocks


Generic substitution of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride with simpler azetidine or pyrrolidinone building blocks is structurally infeasible because the compound presents a unique connectivity pattern—a direct C–C bond between the pyrrolidin-2-one C5 position and the azetidine C3 position—that is absent from all common alternatives [1]. The closest commercially available analog, 1-(azetidin-3-yl)pyrrolidin-2-one (CAS 1257294-05-5), attaches the azetidine ring via an N–C bond to the pyrrolidinone nitrogen, producing a fundamentally different scaffold with divergent hydrogen-bonding capacity (1 HBD vs. 3 HBD), polarity (TPSA 32.3 vs. 61.4 Ų), and lipophilicity (XLogP3 −0.8 vs. −1.8) [2]. Moreover, the tertiary alcohol at the azetidine 3-position provides a stereochemical handle—the carbon is prochiral—that is unavailable in non-hydroxylated analogs, enabling downstream enantioselective derivatization. Substituting with simple 3-hydroxyazetidine (CAS 18621-18-6) or pyrrolidin-2-one (CAS 616-45-5) forfeits the entire bifunctional scaffold architecture that defines this compound's synthetic utility.

Quantitative Differentiation Evidence for 5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one Hydrochloride vs. Closest Analogs


C–C vs. N–C Connectivity: Structural Scaffold Differentiation from 1-(Azetidin-3-yl)pyrrolidin-2-one

The target compound features a C–C bond linking the pyrrolidin-2-one 5-position to the azetidine 3-position, whereas the closest commercially widespread analog, 1-(azetidin-3-yl)pyrrolidin-2-one (CAS 1257294-05-5), connects the azetidine nitrogen to the pyrrolidinone nitrogen via an N–C bond [1]. This connectivity difference produces distinct molecular graphs: the target compound's SMILES is O=C1CCC(C2(O)CNC2)N1 (lactam NH preserved, tertiary alcohol present), whereas the comparator's SMILES is O=C1N(C2CNC2)CCC1 (lactam nitrogen substituted, no hydroxyl) [2]. These are non-interchangeable scaffolds that occupy different regions of chemical space and offer orthogonal vectors for further functionalization.

Medicinal chemistry Building block sourcing Scaffold diversity

Hydrogen-Bond Donor and Acceptor Capacity: Target Compound vs. N-Linked Analog

The tertiary hydroxyl group on the azetidine ring and the intact lactam NH of the target compound confer substantially higher hydrogen-bonding capacity relative to the N-linked analog. PubChem computed descriptors show the target compound (free base) has 3 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), compared to 1 HBD and 2 HBA for 1-(azetidin-3-yl)pyrrolidin-2-one [1][2]. This difference has direct consequences for aqueous solubility, crystal packing, and target–ligand interactions in a biological context.

Physicochemical profiling Drug-likeness Solubility engineering

Lipophilicity and Polar Surface Area Differentiation vs. N-Linked Analog

The target compound free base exhibits significantly lower lipophilicity (XLogP3 = −1.8) and higher topological polar surface area (TPSA = 61.4 Ų) compared to 1-(azetidin-3-yl)pyrrolidin-2-one (XLogP3 = −0.8, TPSA = 32.3 Ų) [1][2]. The 1.0 log unit decrease in XLogP3 corresponds to an approximately 10-fold lower predicted octanol–water partition coefficient, while the near-doubling of TPSA places this compound in a distinctly different property space for oral absorption and blood–brain barrier penetration predictions [3].

ADME prediction CNS drug design Permeability optimization

3-Hydroxyazetidine Amide Stability: Class-Level Evidence Supporting Peptide Isostere Applications

Glawar et al. (2013) established that 3-hydroxyazetidine amides exhibit long-term stability at both acidic and neutral pH, and demonstrated that an N-methylazetidine amide derivative acts as a specific inhibitor of β-hexosaminidases at micromolar concentrations—only the second example of potent glycosidase inhibition by a sugar amino acid-related amide [1]. While this study did not test the target compound itself, the conserved 3-hydroxyazetidine substructure within the target compound supports the inference that its amide (pyrrolidin-2-one lactam) similarly benefits from conformational rigidity and pH stability imparted by the four-membered azetidine ring, providing medicinal chemists with a conformationally restricted peptide isostere scaffold not available from simple pyrrolidinones or N-linked azetidine analogs.

Peptide mimetics Conformational restriction Amide bond stability

Synthetic Utility Validated by Patent Use of 3-Hydroxyazetidin-3-yl Intermediates in Marketed Drug Synthesis

A granted US patent (US10407403B2) discloses a preparation method for cobimetinib (a marketed MEK inhibitor) that proceeds through the intermediate (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine [1]. This intermediate shares the identical 3-hydroxyazetidin-3-yl motif directly C–C bonded to a saturated nitrogen heterocycle—the same architectural pattern found in the target compound, where pyrrolidin-2-one replaces piperidine. The patent's emphasis on accessible raw materials, simple technique, high economy, and environmental friendliness for industrial production validates the practical scalability of this substructure class [1]. The target compound provides an analogous entry point for constructing pyrrolidinone-containing analogs of biologically validated azetidine-bearing molecules.

Process chemistry Kinase inhibitor synthesis Industrial scalability

Fraction sp³ (Fsp³) and Conformational Complexity Advantage vs. Flat Heteroaromatic Building Blocks

The target compound possesses an Fsp³ value of 1.0 (all 7 carbon atoms are sp³-hybridized) based on its molecular formula C7H12N2O2, indicating complete saturation [1]. This contrasts with many widely used heterocyclic building blocks that contain aromatic or partially unsaturated rings. High Fsp³ correlates with improved clinical success rates, as saturated scaffolds tend to exhibit superior solubility, reduced promiscuity, and more favorable toxicological profiles [2]. The combination of two saturated heterocycles (azetidine and pyrrolidinone) bridged by a C–C bond generates a three-dimensional scaffold with defined exit vectors that is topologically distinct from planar aromatic alternatives.

Lead-likeness 3D diversity Fraction sp³

Optimal Application Scenarios for 5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one Hydrochloride Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring High Fsp³, Low Lipophilicity Scaffolds

With an Fsp³ of 1.0, XLogP3 of −1.8, and molecular weight of 156.18 Da (free base), this compound sits within the rule-of-three (RO3) fragment space [1][2]. Its fully saturated, three-dimensional architecture aligns with the 'escape from flatland' paradigm shown to improve clinical attrition rates [3]. The hydrochloride salt form enables accurate solid dispensing for fragment screening libraries. The tertiary alcohol and lactam NH provide two distinct hydrogen-bond-donating vectors plus three acceptor sites, maximizing the probability of detecting specific protein–ligand interactions in biophysical screens at concentrations typical for fragment soaking (0.1–10 mM).

Synthesis of Conformationally Restricted Peptide Isosteres and β-Hexosaminidase Inhibitor Analogs

The 3-hydroxyazetidine amide class, to which this compound's lactam belongs, has demonstrated pH stability at acidic and neutral conditions [1]. An N-methylazetidine amide derivative showed specific inhibition of β-hexosaminidases at micromolar concentrations [1]. The target compound's pyrrolidin-2-one lactam provides a cyclic amide scaffold that can serve as a conformationally restricted peptide bond mimetic. Researchers developing glycosidase inhibitors or peptide isosteres can exploit the azetidine's ring strain and defined geometry to pre-organize pharmacophoric elements, potentially improving potency and selectivity relative to flexible acyclic analogs.

Medicinal Chemistry Optimization of Kinase Inhibitor Scaffolds Containing Saturated Heterocycle Cores

The patent-validated use of a 3-hydroxyazetidin-3-yl-piperidine intermediate in the industrial synthesis of cobimetinib (a marketed MEK inhibitor) establishes the drug-relevance of this substructure class [1]. The target compound offers an analogous entry point where the pyrrolidin-2-one replaces piperidine, providing medicinal chemists with a lactam-containing scaffold for kinase inhibitor optimization. The C–C linkage at the 5-position preserves the lactam NH, enabling additional hydrogen-bond interactions with kinase hinge regions that are not accessible using N-linked azetidine–pyrrolidinone isomers. Structure-based design efforts targeting kinases with polar hinge residues may particularly benefit from this connectivity.

Parallel Library Synthesis Requiring Orthogonal Reactive Handles

The target compound presents three chemically distinct reactive sites: (i) the azetidine secondary amine (nucleophilic, can be alkylated, acylated, or sulfonylated), (ii) the tertiary alcohol (can be O-alkylated, acylated, or converted to a leaving group), and (iii) the pyrrolidin-2-one lactam NH (can be N-alkylated or acylated under appropriate conditions). This orthogonality enables sequential functionalization without protecting-group manipulation in many cases [1][2]. The C–C connectivity ensures that derivatization at one site does not electronically deactivate the others to the same extent as in conjugated systems. For parallel synthesis workflows, this translates to higher step-efficiency and fewer protecting-group steps compared to building blocks with interdependent reactive centers.

Quote Request

Request a Quote for 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.